Fmoc-thr(galnac(AC)3-alpha-D)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

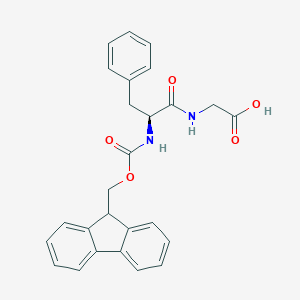

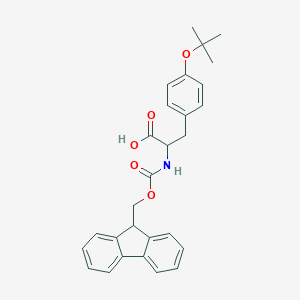

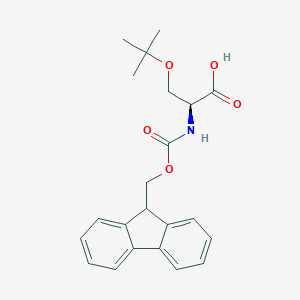

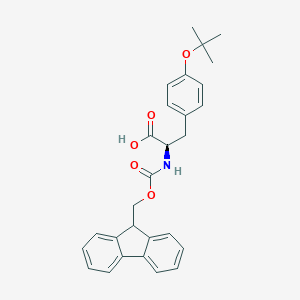

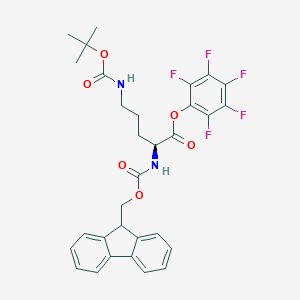

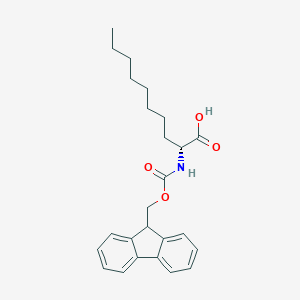

“Fmoc-thr(galnac(AC)3-alpha-D)-OH” is a white to off-white solid . It is a fluorescently labeled glycopeptide containing GalNAcα1-O-Ser/Thr residues . This compound is used as a building block in the development of cancer vaccines .

Molecular Structure Analysis

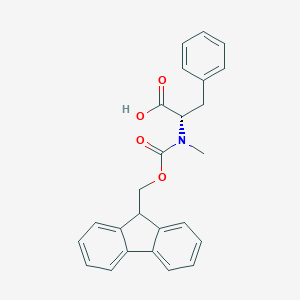

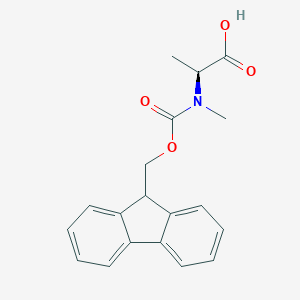

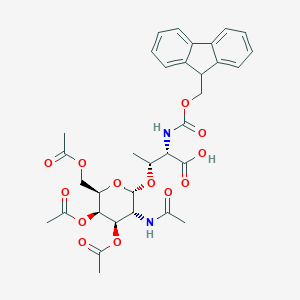

The molecular formula of “Fmoc-thr(galnac(AC)3-alpha-D)-OH” is C33H38N2O13 . Its molecular weight is 670.66 g/mol . The IUPAC name of this compound is (2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid .Physical And Chemical Properties Analysis

“Fmoc-thr(galnac(AC)3-alpha-D)-OH” is a white to off-white solid . Its molecular weight is 670.66 g/mol . The compound has a melting point of 178-183 °C . It should be stored at a temperature below -20°C .科学的研究の応用

Glyco-Hexapeptide Synthesis

Fmoc-thr(galnac(AC)3-alpha-D)-OH has been utilized in the solution synthesis of glyco-hexapeptides, specifically for the human oncofetal fibronectin sequence. The glyco-hexapeptide demonstrated competitive inhibition of monoclonal antibody binding to oncofetal fibronectin, suggesting its potential in cancer research and therapy (Gobbo et al., 2009).

Antitumor Neoglycopeptide Vaccine

This compound has been incorporated into a glycopeptide vaccine. The vaccine induced a strong antibody response, recognizing tumor-associated antigens on human tumor cells, highlighting its use in cancer immunotherapy (Vichier‐Guerre et al., 2004).

Glycosylated Foldamers

It played a key role in the synthesis of glycosylated β3-amino acids and incorporation into β-peptides. This application is significant for developing functionalized foldamers with broad biomedical applications (Norgren et al., 2007).

Glycopeptide Synthesis

The compound has been used in synthesizing mono- and di-saccharide-containing glycopeptides, particularly in the oncofetal fibronectin sequence, which has implications for cancer research and diagnostic applications (Luening et al., 1989).

Synthesis of Antifreeze Glycoprotein

It was crucial in the synthesis of antifreeze glycoproteins (AFGPs), which are composed of repeating tripeptide units. This synthesis approach could be significant in understanding and mimicking natural antifreeze proteins (Tseng et al., 2001).

Multiple-Column Solid-Phase Glycopeptide Synthesis

This compound facilitated the synthesis of various O-glycopeptides from human intestinal mucin and porcine submaxillary gland mucin, demonstrating its utility in studying glycosylated proteins and their role in various biological processes (Peters et al., 1991).

特性

IUPAC Name |

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLCJWGAUPPZQJ-ZNHCDWFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-thr(galnac(AC)3-alpha-D)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。